molecular formula C12H13N3O2 B1373473 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1091729-84-8

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1373473
CAS No.: 1091729-84-8
M. Wt: 231.25 g/mol
InChI Key: KDKWEEUBUDBBHU-UHFFFAOYSA-N
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Description

The compound “1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,3-triazole ring attached to a carboxylic acid group at the 4-position and a methyl group at the 5-position. The 1-position of the triazole ring is connected to a phenyl ring, which has an ethyl group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is a common functional group in organic chemistry known for its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

  • Chemical and Biological Properties

    • Triazoles, including the 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid variant, have been extensively researched due to their broad range of biological activities. They are of particular interest for the synthesis of new drugs as they display various structural variations and demonstrate potential in addressing a myriad of diseases. Their applications span across anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral uses, among others (Ferreira et al., 2013).
  • Synthetic Routes and Chemical Stability

    • The molecule is part of the 1,2,3-triazole family, known for their stability against acidic/basic hydrolysis and their significant dipole moment, which facilitates strong interactions with biological targets. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a focus of research, leading to the development of diverse compounds with extensive applications in drug discovery and material science (Kaushik et al., 2019).
  • Eco-Friendly Synthesis Approaches

    • There is a growing interest in developing eco-friendly and sustainable methods for the synthesis of triazoles, including the use of novel and easily recoverable catalysts. Such eco-friendly procedures provide numerous benefits, such as shorter reaction times, easier work-up, and higher yields, which are advantageous for the industrial synthesis of drugs and other applications (de Souza et al., 2019).
  • Applications in Corrosion Inhibition

    • Triazole derivatives, specifically the 1,4-disubstituted variants, have been identified as efficient corrosion inhibitors for various metals and their alloys. Their synthesis via copper-catalyzed azide-alkyne cycloaddition reactions results in products that are non-toxic, environmentally friendly, and highly effective against corrosion in acidic media (Hrimla et al., 2021).
  • Biocatalyst Inhibition by Carboxylic Acids

    • The carboxylic acid functionality of the molecule may play a role in biocatalyst inhibition, as carboxylic acids are known to affect microbes used in the production of biorenewable chemicals. Understanding these inhibitory mechanisms can inform strategies to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).
  • Biological Activity and Applications in Pharmaceutical Chemistry

    • The 1,2,4-triazole derivatives, similar in structure to the this compound, exhibit a wide range of biological activities. They have been studied extensively for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This makes them valuable in the development of new pharmaceuticals and therapeutic agents (Ohloblina, 2022).
  • Versatile Applications in Various Industries

    • Derivatives of 1,2,4-triazole have wide-ranging applications not only in the pharmaceutical and medical industries but also in other sectors such as engineering, metallurgy, and agriculture. They are utilized in the production of optical materials, colorants, antioxidants, fuel additives, and corrosion inhibitors, demonstrating their versatility and industrial importance (Parchenko, 2019).

Properties

IUPAC Name

1-(2-ethylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-9-6-4-5-7-10(9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKWEEUBUDBBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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